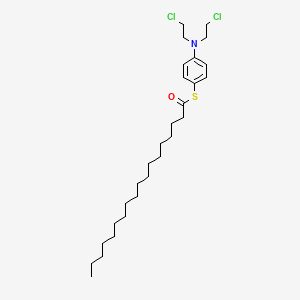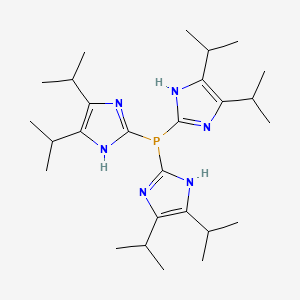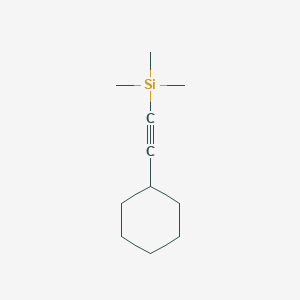
(Cyclohexylethynyl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclohexylethynyl)(trimethyl)silane is an organosilicon compound characterized by the presence of a cyclohexyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group. This compound is part of the broader class of silanes, which are widely used in organic synthesis due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylethynyl)(trimethyl)silane typically involves the reaction of cyclohexylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
(Cyclohexylethynyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of metal catalysts.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Metal catalysts such as palladium or platinum are often used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(Cyclohexylethynyl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
作用機序
The mechanism of action of (Cyclohexylethynyl)(trimethyl)silane involves the formation of reactive intermediates, such as silyl radicals or silyl cations, which can then participate in various chemical reactions. These intermediates are highly reactive and can facilitate the formation of new bonds or the modification of existing ones .
類似化合物との比較
Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclohexyl and ethynyl groups.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Allyltrimethylsilane: Contains an allyl group instead of a cyclohexyl group .
Uniqueness
(Cyclohexylethynyl)(trimethyl)silane is unique due to the presence of both cyclohexyl and ethynyl groups, which impart distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it particularly valuable in specialized synthetic applications and advanced material production .
特性
CAS番号 |
66270-60-8 |
|---|---|
分子式 |
C11H20Si |
分子量 |
180.36 g/mol |
IUPAC名 |
2-cyclohexylethynyl(trimethyl)silane |
InChI |
InChI=1S/C11H20Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h11H,4-8H2,1-3H3 |
InChIキー |
CRBYBEHYDAJKDP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


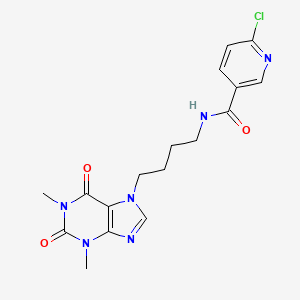
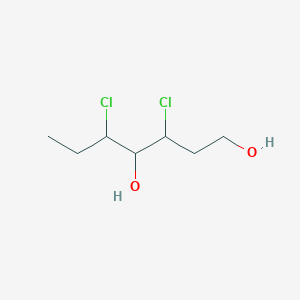
![1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene](/img/structure/B14458946.png)
![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
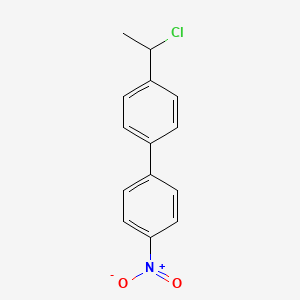
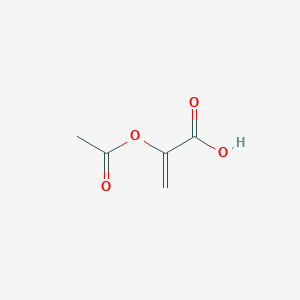
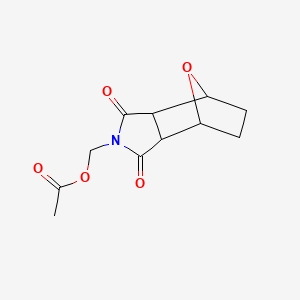
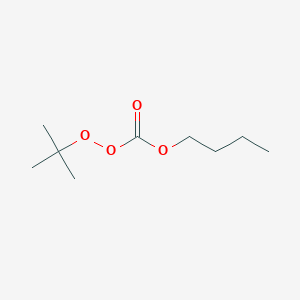
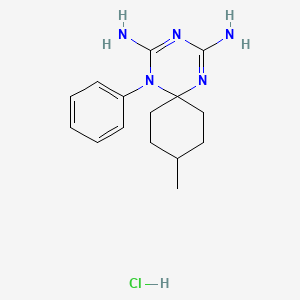
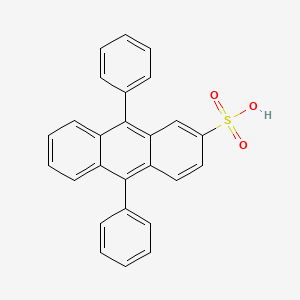
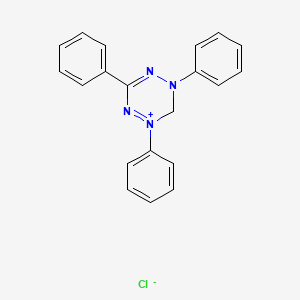
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
